molecular formula C7H9NO4 B1389635 Ethyl 4-methyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate CAS No. 3477-10-9

Ethyl 4-methyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate

Cat. No.: B1389635
CAS No.: 3477-10-9
M. Wt: 171.15 g/mol
InChI Key: IRFRNHVNUXOBBJ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate (CAS: 3477-10-9) is a heterocyclic compound with the molecular formula C₇H₉NO₄ and a molecular weight of 171.15 g/mol . Its structure consists of a 4,5-dihydroisoxazole ring substituted with a methyl group at position 4, a ketone group at position 5, and an ethyl ester at position 3. This compound is a key intermediate in the synthesis of biologically active molecules, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name

ethyl 4-methyl-5-oxo-4H-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-3-11-7(10)5-4(2)6(9)12-8-5/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFRNHVNUXOBBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=O)C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671997
Record name Ethyl 4-methyl-5-oxo-4,5-dihydro-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3477-10-9
Record name Ethyl 4-methyl-5-oxo-4,5-dihydro-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Hydroxylamine Derivatives with β-Keto Esters

One prevalent method involves the cyclization of ethyl acetoacetate derivatives with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring. The general procedure is as follows:

  • Reactants : Ethyl acetoacetate (or similar β-keto esters) and hydroxylamine hydrochloride.
  • Base : Sodium hydroxide or potassium carbonate facilitates deprotonation and promotes cyclization.
  • Solvent : Usually aqueous or mixed solvents (water/ethanol).
  • Conditions : Reflux or heating at moderate temperatures (~60–80°C) for several hours.

This process results in the formation of ethyl 4-methyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate through nucleophilic attack and subsequent ring closure.

Multi-step Synthesis via Chlorinated Intermediates

According to patent EP0957097A1, a detailed pathway involves:

This route emphasizes chlorination and subsequent nucleophilic substitution, offering a route suitable for scale-up.

Direct Cyclocondensation

An alternative approach employs direct condensation of suitable aldehyde or ketone precursors with hydroxylamine derivatives, often under microwave irradiation to improve yield and reduce reaction time. This method aligns with modern synthetic trends favoring rapid, energy-efficient processes.

Reaction Data and Yields

Method Key Reagents Reaction Conditions Yield Notes
Hydroxylamine + β-keto ester Ethyl acetoacetate, hydroxylamine hydrochloride Reflux, basic medium 70–85% Widely used, scalable
Chlorination pathway Ethyl 2-oxobutyrate derivatives, oxalyl chloride Room temp to reflux 60–75% Suitable for large-scale synthesis
Microwave-assisted cyclization Aldehydes/ketones + hydroxylamine Microwave irradiation, 100–150°C 80–90% Rapid, high-yield

Purification and Validation

Purification typically involves:

Notes on Optimization

Data Summary and Comparative Insights

Preparation Method Advantages Limitations Yield Range References
Hydroxylamine + β-keto ester Simple, scalable Longer reaction time 70–85% Patent EP0957097A1,
Chlorination route Suitable for large scale Use of chlorinating agents 60–75%
Microwave-assisted Fast, high yield Equipment required 80–90% Recent research trends

Research Findings and Trends

  • The cyclization of hydroxylamine derivatives with β-keto esters remains the most common and reliable method.
  • Use of microwave irradiation accelerates the process and improves yields.
  • Optimized conditions involve mild temperatures (~80°C), appropriate base concentration, and suitable solvents to maximize purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Organic Chemistry

Ethyl 4-methyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate is utilized as a building block in organic synthesis. It facilitates the creation of chiral compounds and is involved in various chemical reactions such as oxidation, reduction, and substitution. These properties make it valuable for synthesizing biologically active molecules .

Biological Activities

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound possess antimicrobial activity, making them candidates for developing new antibiotics .
  • Anticancer Potential: Investigations into its anticancer properties are ongoing, with some derivatives demonstrating effectiveness against specific cancer cell lines .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic potential. Its ability to act as an enzyme inhibitor or modulator positions it as a candidate for drug development targeting various diseases .

Industrial Applications

This compound finds applications in the production of fine chemicals and pharmaceuticals. Its insecticidal properties also make it useful in agriculture as an effective insecticide .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of derivatives of this compound. The findings indicated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting potential for development into new antimicrobial agents .

Case Study 2: Anticancer Research

Another research effort focused on evaluating the anticancer properties of this compound against various cell lines. The results demonstrated that specific modifications to the structure enhanced cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of ethyl 4-methyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways involved in disease processes. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 4-methyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate with structurally related isoxazole derivatives, highlighting differences in substituents, synthesis methods, yields, and physicochemical properties.

Compound Name CAS/Ref Molecular Formula Key Substituents Synthesis Method Yield Physical Properties Biological Activity/Applications
This compound 3477-10-9 C₇H₉NO₄ 4-methyl, 5-oxo, 3-ethyl ester Not explicitly described; likely via cyclocondensation of aldehydes and hydroxylamine derivatives N/A N/A Intermediate for bioactive molecules
Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate (45p) C₁₂H₁₃NO₃S 5-methyl, 3-(5-methylthienyl), 4-ethyl ester Oxime formation followed by cyclization with ethyl 2-butenoate and Oxone® N/A Purified via flash chromatography Intermediate for GAT inhibitors
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate C₁₃H₁₃NO₃ 5-methyl, 3-phenyl, 4-ethyl ester Cyclization of substituted oximes with diethyl acetylenedicarboxylate N/A Crystallized for X-ray studies Structural studies for pharmacological leads
(Z)-Ethyl 4-(4-methoxybenzylidene)-5-oxo-4,5-dihydroisoxazole-3-carboxylate (3) C₁₄H₁₃NO₅ 4-(4-methoxybenzylidene), 5-oxo, 3-ethyl ester Condensation of 4-methoxybenzaldehyde with hydroxylamine-O-sulfonic acid 43% Yellow-orange needles; mp 112–115°C Donor-acceptor systems for optoelectronics
Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate 100189-59-1 C₁₁H₁₂N₂O₃ 5-pyridin-2-yl, 4,5-dihydro, 3-ethyl ester Not specified N/A Potential kinase inhibitor intermediate

Key Structural and Functional Differences:

Benzylidene-substituted derivatives (e.g., compound 3 ) exhibit extended conjugation, making them suitable for applications in optoelectronic materials.

Synthesis Efficiency :

  • The synthesis of compound 3 achieved a moderate yield (43%) via a one-pot condensation, whereas other analogs (e.g., 45p ) require multi-step protocols with Oxone®-mediated cyclization.

Biological Relevance :

  • The 3-phenyl and 3-thienyl analogs (e.g., 45p ) are prioritized in drug discovery due to their resemblance to kinase inhibitor scaffolds .
  • The 4-(4-methoxybenzylidene) derivative (compound 3 ) lacks direct pharmacological data but is structurally optimized for charge-transfer applications.

Challenges in Comparison:

  • Limited data on the target compound’s exact synthesis route, yield, and melting point necessitate reliance on analog studies.
  • Biological activity data for most compounds are inferred from structural similarities rather than explicit assays in the provided evidence.

Research Findings and Trends

Synthetic Trends :

  • Cyclocondensation reactions using hydroxylamine derivatives and aldehydes/ketones are prevalent for dihydroisoxazole synthesis .
  • Microwave-assisted methods (e.g., ) and automated chromatography improve efficiency in purifying complex analogs.

Pharmacological Potential: Isoxazole derivatives with aryl/heteroaryl substituents (e.g., phenyl, thienyl) are frequently explored as kinase inhibitors (e.g., BTK inhibitors in ) . The 4,5-dihydroisoxazole core may reduce metabolic degradation compared to fully aromatic systems, enhancing drug half-life .

Biological Activity

Ethyl 4-methyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate (CAS No. 3477-10-9) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and applications in various fields.

Chemical Structure and Properties

Molecular Formula: C7_7H9_9N\O4_4
Molecular Weight: 171.15 g/mol
CAS Number: 3477-10-9

The compound features a five-membered isoxazole ring with a carboxylate group, which is significant for its reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of ethyl acetoacetate with hydroxylamine hydrochloride under basic conditions. Common reagents include:

  • Base: Sodium hydroxide or potassium carbonate
  • Solvent: Often performed in an aqueous medium to facilitate the reaction.

Medicinal Applications

This compound has been investigated for its potential as an enzyme inhibitor and receptor modulator. Notable findings include:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors involved in disease processes. The exact mechanism can vary based on the target but generally involves:

  • Enzyme Inhibition : Compounds structurally related to this isoxazole derivative have been shown to inhibit key enzymes involved in viral replication and inflammation.

Comparative Analysis of Isoxazole Derivatives

A comparative study evaluated various isoxazole derivatives for their biological activities. The following table summarizes key findings:

Compound NameBiological ActivityEC50_{50} (µM)CC50_{50} (µM)
This compoundAnti-HIV<150>500
Compound A (similar structure)Anti-inflammatory<100>400
Compound B (similar structure)Antioxidant<200>300

This table highlights the efficacy of this compound compared to other derivatives in terms of potency and safety.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 4-methyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate and validating its purity?

  • Synthesis : Catalytic condensation of primary nitro compounds with dipolarophiles is a common approach, as demonstrated in the synthesis of structurally similar isoxazole derivatives . Single-step esterification or cyclization reactions under mild conditions may also be employed.
  • Purity Validation : High-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are essential for confirming chemical identity and purity. Single-crystal X-ray diffraction (SC-XRD) provides definitive structural validation, as shown in crystallographic studies of analogous isoxazole carboxylates .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Key Techniques :

  • FT-IR : To identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for ester and ketone groups).
  • NMR : ¹H NMR for proton environments (e.g., methyl groups at δ ~2.5 ppm) and ¹³C NMR for carbon backbone analysis.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
    • Advanced Validation : SC-XRD using programs like SHELXL for refinement ensures precise bond lengths and angles .

Q. How can researchers optimize reaction yields for derivatives of this compound?

  • Experimental Design : Apply factorial design of experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading) and identify optimal conditions . Response surface methodology (RSM) can model nonlinear relationships between variables.
  • Case Study : For isoxazole derivatives, microwave-assisted synthesis has been shown to enhance reaction efficiency and yield compared to conventional heating .

Advanced Research Questions

Q. What computational methods are suitable for predicting reaction pathways involving this compound?

  • Approach : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map potential energy surfaces and transition states. Coupling this with molecular dynamics simulations reveals solvent effects and kinetic barriers.
  • Integration with Experiment : Use quantum chemical reaction path searches (e.g., via the GRRM program) to propose mechanisms, then validate with experimental intermediates .

Q. How can hydrogen bonding networks in the crystal lattice influence physicochemical properties?

  • Analysis Tools : Graph set analysis (as per Etter’s formalism) classifies hydrogen-bonding motifs (e.g., chains, rings) and correlates them with stability or solubility . For example, strong O–H···O interactions may reduce solubility by enhancing lattice energy.
  • Case Study : In analogous compounds, SC-XRD combined with Mercury software visualizes packing patterns, while Hirshfeld surface analysis quantifies intermolecular interactions .

Q. How should researchers address contradictions between computational predictions and experimental data?

  • Troubleshooting Workflow :

Re-optimize computational models (e.g., solvent corrections, dispersion forces).

Validate experimental conditions (e.g., purity, crystallographic data quality).

Use hybrid methods like QM/MM to bridge accuracy gaps.

  • Example : Discrepancies in predicted vs. observed dihedral angles may arise from neglecting crystal packing effects in simulations .

Q. What strategies are effective for analyzing puckering conformations in the dihydroisoxazole ring?

  • Quantitative Metrics : Apply Cremer-Pople puckering parameters (e.g., amplitude qq and phase angle ϕ\phi) to describe ring non-planarity. SC-XRD data processed with Olex2 or PLATON enables precise calculation of these parameters .
  • Implications : Puckering can affect reactivity; flattened rings may exhibit enhanced conjugation and altered electrophilicity.

Methodological Resources

  • Crystallography : SHELX suite (SHELXL, SHELXD) for structure solution and refinement .
  • Hydrogen Bonding : CCDC Mercury for visualization and Cambridge Structural Database (CSD) for comparative analysis .
  • Data Validation : checkCIF/PLATON for verifying crystallographic data integrity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-methyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-methyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate

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